Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
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Description
Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a chemical compound with the molecular formula C10H9NO4 . It has an average mass of 207.183 Da and a monoisotopic mass of 207.053162 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate consists of 25 bonds in total, including 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 1 (thio-) carbamate (aromatic) .Physical And Chemical Properties Analysis
Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate has a molecular formula of C10H9NO4, an average mass of 207.183 Da, and a monoisotopic mass of 207.053162 Da .Scientific Research Applications
Antioxidant Capacity Reaction Pathways The compound finds relevance in studies analyzing antioxidant capacity assays. For instance, the ABTS/potassium persulfate decolorization assay, commonly used to determine antioxidant capacity, involves complex reaction pathways where compounds like Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate might play a crucial role. The coupling reactions and subsequent oxidative degradation involving this compound and its derivatives are subjects of significant interest and research, highlighting its importance in understanding antioxidant capacities in various contexts (Ilyasov et al., 2020).
Applications in Biological and Pharmacological Research
Synthetic Utilities of Benzoxazoles Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, due to its benzoxazole core, is a compound of interest in biological and pharmacological research. Benzoxazoles and their derivatives are synthesized for various biological applications. The photophysical aspects of new benzoxazine nuclei-based fluorescent systems involving such compounds are of particular interest. This indicates the compound's potential utility in developing new photophysical tools and methodologies in biological research (Ibrahim, 2011).
Catalytic Synthesis of 1,3-Oxazole Derivatives Given the structural similarities, studies around 1,3-oxazole derivatives are relevant. These compounds, including Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, have wide applications in medicinal, pharmaceutical, agrochemical, and material sciences. The compound's utility in the synthesis of 1,3-oxazole derivatives, as a core sub-unit in various potent molecules, underscores its significance in the synthesis of new promising substituted derivatives used as building blocks in scientific research (Shinde et al., 2022).
properties
IUPAC Name |
ethyl 2-oxo-3H-1,3-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-9(12)6-3-4-8-7(5-6)11-10(13)15-8/h3-5H,2H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETLWVQQGAKXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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